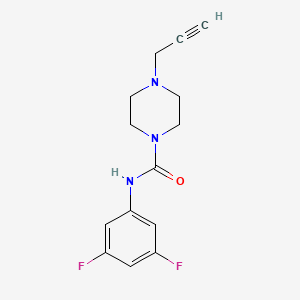

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

Description

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide is a carboxamide derivative featuring a piperazine core substituted with a propargyl (prop-2-ynyl) group and a 3,5-difluorophenyl carboxamide moiety. Carboxamides are widely explored in medicinal and agrochemical research due to their hydrogen-bonding capabilities and tunable electronic properties .

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZLUJNEOCHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluoroaniline and propargyl bromide.

Formation of Intermediate: The 3,5-difluoroaniline is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the intermediate 3,5-difluorophenylprop-2-ynylamine.

Cyclization: The intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The difluorophenyl group can be reduced under specific conditions to form a phenyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on substituent variations, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The 3,5-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to 4-chlorophenyl () or 3,4-dichlorophenyl (). The propargyl group introduces sp-hybridized carbon atoms, enabling click chemistry applications or irreversible binding to biological targets, unlike the ethyl or methyl groups in analogs .

Structural Conformation: Piperazine rings in carboxamides (e.g., ) adopt chair conformations, stabilized by intramolecular hydrogen bonding.

Applications: The patent compound () shares the 3,5-difluorophenyl motif but incorporates a pyridinone ring and L-alanine ester, suggesting kinase or protease inhibition. In contrast, the target compound’s propargyl group may align with agrochemical uses, akin to propanil (), but with enhanced fluorinated stability .

Biological Activity

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound that has garnered attention for its biological activity, particularly as a γ-secretase inhibitor. This compound plays a significant role in reducing levels of amyloid-beta peptides (Aβ40 and Aβ42), which are implicated in neurodegenerative diseases such as Alzheimer's.

Chemical Structure and Properties

The compound is characterized by:

- Difluorophenyl Group : Enhances hydrophobic interactions with biological targets.

- Propynyl Group : Provides unique steric properties.

- Piperazine Ring : Facilitates interaction with various receptors and enzymes.

The mechanism of action involves the compound's ability to inhibit γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) into amyloid-beta peptides. By inhibiting this enzyme, the compound effectively reduces the production of Aβ peptides, thereby potentially mitigating the pathophysiological processes associated with Alzheimer's disease.

In Vitro Studies

In human primary neuronal cultures, N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide has demonstrated significant efficacy in lowering Aβ40 and Aβ42 levels. This reduction is crucial as elevated levels of these peptides are associated with amyloid plaque formation in the brains of Alzheimer's patients.

Table 1: Biological Activity Summary

| Activity | Outcome | Reference |

|---|---|---|

| γ-secretase inhibition | Reduced Aβ40 and Aβ42 levels | |

| Interaction with neuronal cultures | Significant neuroprotective effects |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of γ-secretase inhibitors found that compounds similar to N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide could significantly improve cognitive outcomes in transgenic mouse models of Alzheimer's disease. These findings support the potential therapeutic application of this compound in treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperazine derivatives has highlighted that modifications to the piperazine ring and substituents can significantly affect biological activity. The presence of both difluorophenyl and propynyl groups appears to enhance binding affinity to γ-secretase compared to other piperazine derivatives.

Table 2: Comparison of Piperazine Derivatives

| Compound | γ-secretase Inhibition | Aβ Reduction | Reference |

|---|---|---|---|

| N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide | High | Significant | |

| N-(2,4-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide | Moderate | Moderate | |

| N-(3,5-Dichlorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide | Low | Minimal |

Q & A

Q. Key Parameters for Yield Optimization

| Parameter | Optimal Condition | Impact on Regioselectivity |

|---|---|---|

| Temperature | 0–25°C | Reduces thermal degradation |

| Solvent | Anhydrous DCM or THF | Enhances nucleophilicity |

| Catalyst | CuI (5 mol%) | Accelerates coupling |

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural identity and purity?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the propargyl proton resonates at δ ~2.1–2.3 ppm (triplet), while the difluorophenyl group shows splitting patterns (e.g., doublets of doublets) in aromatic regions .

- X-ray Crystallography : Resolves piperazine ring conformation (chair vs. boat) and validates hydrogen-bonding networks. A chair conformation is typical, as seen in related N-(4-chlorophenyl)piperazine derivatives .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) with <2 ppm error.

Q. Example NMR Data (Hypothetical)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Propargyl CH | 2.25 | t (J=2.4 Hz) | 2H |

| Piperazine NH | 5.8 | br. s | 1H |

| 3,5-Difluorophenyl aromatic | 6.7–7.1 | m | 3H |

Advanced: How can computational docking predict binding affinity with p38 MAP kinase, and what validation steps ensure reliability?

Methodological Answer:

Protein Preparation : Retrieve p38 MAP kinase structure (PDB ID: 1OUK), remove water molecules, and add polar hydrogens using tools like AutoDock Tools .

Grid Setup : Define a 20 ų box around the ATP-binding site (coordinates: x=15.2, y=22.5, z=18.7).

Docking with AutoDock Vina : Run 20 simulations with exhaustiveness=4. Use the scoring function to rank poses by binding energy (ΔG) .

Validation : Compare results with known inhibitors (e.g., SB203580). A reliable pose should align with crystallographic ligand interactions (e.g., hydrogen bonds with Met109).

Q. Example Docking Results (Hypothetical)

| Pose | ΔG (kcal/mol) | H-Bonds | Key Residues |

|---|---|---|---|

| 1 | -9.2 | 3 | Met109, Lys53 |

| 2 | -8.7 | 2 | Asp168 |

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For IC50 discrepancies in kinase inhibition:

- Use isogenic cell lines to control for genetic drift.

- Validate via orthogonal assays (e.g., Western blot for phosphorylated p38 vs. fluorescence-based kinase activity) .

- Solubility Effects : Test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%). Use dynamic light scattering (DLS) to detect aggregates.

- Metabolic Interference : Perform liver microsome stability assays to rule out rapid degradation .

Advanced: What strategies optimize pharmacokinetic properties while retaining target affinity?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability, as seen in related p38 MAP kinase inhibitors .

Solubility Enhancement : Modify the propargyl group to PEGylated derivatives or co-crystallize with cyclodextrins.

Metabolic Stability : Replace labile substituents (e.g., methyl groups) with deuterated analogs to slow CYP450-mediated oxidation .

Q. SAR Insights (Hypothetical)

| Modification | Impact on LogP | IC50 (nM) | Half-life (h) |

|---|---|---|---|

| Propargyl → PEGylated | -0.8 | 12 | 6.5 |

| tert-Butyl ester prodrug | +0.3 | 15 | 8.2 |

Advanced: How is stability under physiological conditions assessed methodologically?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic (0.1 M HCl, 40°C, 24h)

- Basic (0.1 M NaOH, 40°C, 24h)

- Oxidative (3% H2O2, 25°C, 6h)

- Analytical Monitoring : Use HPLC-PDA at λ=254 nm to track degradation products. A stability-indicating method should resolve ≥95% of the parent compound .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.